An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3,5-difluoroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3,5-difluoroaniline is a halogenated aromatic amine of significant interest in the fields of agrochemicals and medicinal chemistry. Its rigid structure, substituted with both chlorine and fluorine atoms, imparts unique electronic and lipophilic properties that make it a valuable building block in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights based on analogous structures. A thorough understanding of these properties is critical for its effective utilization in synthesis, for the development of analytical methods, and for predicting its behavior in biological and environmental systems.
The primary and most well-documented application of 2,4-dichloro-3,5-difluoroaniline is as a key intermediate in the manufacture of Teflubenzuron[1], a benzoylurea insecticide that inhibits chitin synthesis in insects[1]. The unique substitution pattern of the aniline ring is crucial for the biological activity of the final product. Beyond this, its structural motifs suggest potential applications in the development of novel pharmaceuticals and advanced materials.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of 2,4-Dichloro-3,5-difluoroaniline is presented in the table below. These parameters are essential for predicting the compound's behavior in various solvents and for designing appropriate experimental conditions for its use.
| Property | Value | Source(s) |
| CAS Number | 83121-15-7 | [2] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 197.99 g/mol | [2] |
| Appearance | White to gray or brown crystalline powder | [3] |
| Melting Point | 72 - 77 °C | [3] |
| Boiling Point | 268.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | [2] |
| pKa | 1.15 ± 0.10 (Predicted) | [2] |
Spectroscopic Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,4-dichloro-3,5-difluoroaniline, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton and a broad signal for the amine protons.
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Aromatic Region: The single aromatic proton (H-6) would likely appear as a triplet or a more complex multiplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be influenced by the electron-withdrawing effects of the four halogen substituents.
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Amine Protons: The -NH₂ protons would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached halogens. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Two distinct resonances are expected for the two non-equivalent fluorine atoms (at C-3 and C-5). The chemical shifts and coupling patterns will provide valuable information about the electronic environment of each fluorine atom.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-dichloro-3,5-difluoroaniline is expected to show characteristic absorption bands for the amine group and the substituted aromatic ring.
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N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4].
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N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1580-1650 cm⁻¹[4].
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C-N Stretching: The aromatic C-N stretching vibration usually occurs in the 1250-1335 cm⁻¹ region[4].
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Aromatic C=C Stretching: Several bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic ring.
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C-Halogen Stretching: The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-dichloro-3,5-difluoroaniline, electron ionization (EI) mass spectrometry would be a suitable technique.
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Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (197.99). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with M+2 and M+4 peaks having relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.
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Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a halogen atom (Cl or F) and the loss of HCN from the aromatic ring. The fragmentation pattern can provide valuable structural information.
Analytical Methodologies
The purity and identity of 2,4-dichloro-3,5-difluoroaniline are critical for its use as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of 2,4-dichloro-3,5-difluoroaniline.
Experimental Protocol: HPLC-UV Analysis
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Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
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Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.
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Detection: UV detection at a wavelength around 254 nm is generally effective for aromatic compounds.
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like halogenated anilines.
Experimental Protocol: GC-MS Analysis
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
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Carrier Gas: Helium at a constant flow rate.
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Injector: Split/splitless injector at a temperature of around 250 °C.
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Oven Program: A temperature gradient from a low starting temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C) is used to elute the analyte and any impurities.
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Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected molecular weight and fragments.
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Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Caption: Workflow for GC-MS analysis of 2,4-dichloro-3,5-difluoroaniline.
Reactivity and Stability
The reactivity of 2,4-dichloro-3,5-difluoroaniline is primarily dictated by the amino group and the halogenated aromatic ring.
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Amine Group Reactivity: The amino group can undergo typical reactions of anilines, such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the four halogen substituents will decrease the basicity of the amine compared to aniline.
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Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the halogen atoms. Nucleophilic aromatic substitution is possible but would require harsh reaction conditions.
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Stability: The compound is generally stable under normal storage conditions, kept in a dark place under an inert atmosphere at room temperature[2]. Thermal decomposition may generate toxic fumes of carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides[5].
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Degradation: As an intermediate in the synthesis of Teflubenzuron, its environmental fate is linked to the degradation of the parent pesticide. Studies on the degradation of Teflubenzuron have shown that 2,4-dichloro-3,5-difluoroaniline can be a degradation product, formed through the hydrolysis of the urea linkage[6]. Further degradation of this aniline in the environment would likely proceed through microbial action.
Synthesis Overview
A common synthetic route to 2,4-dichloro-3,5-difluoroaniline involves a two-step process starting from 2,4-difluoronitrobenzene.
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Chlorination: 2,4-difluoronitrobenzene is chlorinated to produce 3,5-dichloro-2,4-difluoronitrobenzene. This step is crucial for establishing the correct substitution pattern.
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Reduction: The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to an amine, yielding the final product, 2,4-dichloro-3,5-difluoroaniline. This reduction is typically carried out using catalytic hydrogenation.
Caption: A simplified two-step synthesis of 2,4-dichloro-3,5-difluoroaniline.
Conclusion
2,4-Dichloro-3,5-difluoroaniline is a specialized chemical with important applications in the agrochemical industry and potential for use in other areas of chemical synthesis. This guide has provided a detailed overview of its physicochemical properties, drawing on both available data and predictive analysis. A comprehensive understanding of its spectral characteristics, analytical methodologies, reactivity, and synthesis is essential for its safe and effective use in research and development. As a key building block, further experimental investigation into its properties, particularly its pKa, LogP, and detailed spectral data, would be of great value to the scientific community.
References
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Teflubenzuron (Ref: CME 13406). AERU - University of Hertfordshire. [Link]
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TRANSFORMATION OF THE INSECTICIDE TEFLUBENZURON BY MICROORGANISMS. [Link]
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IR Spectroscopy Tutorial: Amines. [Link]
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teflubenzuron Chemical name: IUPAC: 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6 - Food and Agriculture Organization of the United Nations. [Link]
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Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]
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Teflubenzuron Techn min 98% - Simonis BV. [Link]
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3,5-Dichloro-2,4-difluoroaniline. [Link]
